Thermodynamic properties and molecular weight of (S)-N-(1-Hydroxypropan-2-yl)oleamide
Thermodynamic properties and molecular weight of (S)-N-(1-Hydroxypropan-2-yl)oleamide
An In-depth Technical Guide to the Thermodynamic Properties and Molecular Weight of (S)-N-(1-Hydroxypropan-2-yl)oleamide
Abstract
(S)-N-(1-Hydroxypropan-2-yl)oleamide is a fatty acid amide derivative of oleic acid, a compound of significant interest within the fields of biochemistry and pharmacology due to its structural similarity to endogenous signaling lipids like oleamide. A thorough understanding of its thermodynamic properties is critical for researchers in drug development and materials science, as these parameters govern the compound's stability, solubility, bioavailability, and formulation characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (S)-N-(1-Hydroxypropan-2-yl)oleamide. Recognizing the scarcity of direct experimental data for this specific stereoisomer, this document emphasizes the methodologies required for its characterization. It details both established experimental protocols, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and robust computational approaches for predicting thermodynamic parameters. This guide is intended to serve as a foundational resource for scientists, providing not only core data but also the practical frameworks necessary for its empirical validation and application.
Molecular Identity and Core Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. (S)-N-(1-Hydroxypropan-2-yl)oleamide is a chiral molecule synthesized from oleic acid and (S)-2-aminopropan-1-ol.
Chemical Structure:
Caption: Chemical structure of (S)-N-(1-Hydroxypropan-2-yl)oleamide.
The fundamental properties derived from its molecular formula are summarized below. It is important to note that while the specific (S)-isomer may not be individually registered, the generic N-(2-Hydroxypropyl)oleamide is assigned CAS Number 111-05-7.[][2] This entry likely represents a racemic or undefined mixture.
| Property | Value | Source |
| IUPAC Name | (9Z)-N-((2S)-1-hydroxypropan-2-yl)octadec-9-enamide | - |
| CAS Number | 111-05-7 (for N-(2-Hydroxypropyl)oleamide) | [][2] |
| Molecular Formula | C₂₁H₄₁NO₂ | [][2][3] |
| Molecular Weight (Molar Mass) | 339.56 g/mol | [][2] |
| Monoisotopic Mass | 339.313729551 Da | [2] |
| Physical Description | Predicted to be a solid at standard conditions. | [2] |
| Density (Predicted) | 0.911 g/cm³ | [][3] |
Thermodynamic Properties: An Investigative Approach
Direct, experimentally-derived thermodynamic data for (S)-N-(1-Hydroxypropan-2-yl)oleamide are not extensively reported in peer-reviewed literature. However, a robust profile can be constructed by analyzing data from structurally analogous compounds and by outlining the methodologies for direct measurement. Fatty amides are known to exhibit thermal properties influenced by the length of their acyl chain and the potential for hydrogen bonding.[4]
Phase Transition Thermodynamics
Properties such as melting point and enthalpy of fusion are critical for determining a compound's physical state, solubility, and processing parameters for formulation.
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Melting Point: For comparison, the parent compound, Oleamide (C₁₈H₃₅NO), has a melting point of approximately 70 °C.[5] The addition of the hydroxypropyl group to the amide head increases molecular weight and introduces a hydroxyl group capable of hydrogen bonding. This is expected to increase the melting point relative to oleamide. Studies on other fatty monoamides show melting temperatures ranging from 62.2 °C to 116.4 °C, with a general trend of increasing melting point with longer carbon chains.[4][6]
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Enthalpy of Fusion (ΔHfus): This value quantifies the energy required to induce the solid-to-liquid phase transition. It is a key indicator of the strength of intermolecular forces in the crystalline state. For a series of synthesized fatty monoamides, measured enthalpy values ranged from 25.8 kJ/kg to 149.7 kJ/kg.[6] The presence of hydrogen bonding networks significantly influences this value.[4]
Standard Thermodynamic Quantities of Formation
Standard enthalpy (ΔfH°), Gibbs free energy (ΔfG°), and entropy (S°) of formation are fundamental parameters used to predict reaction spontaneity and equilibrium.[7] These values are most commonly determined through computational chemistry for novel molecules where calorimetric data is unavailable.[8][9]
Methodologies for Thermodynamic Characterization
Given the data gap, this section provides the standard methodologies a researcher would employ to characterize (S)-N-(1-Hydroxypropan-2-yl)oleamide.
Experimental Determination of Thermal Properties
The primary techniques for analyzing the thermal properties of solid-state organic molecules are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Workflow for Experimental Thermal Analysis
Caption: Experimental workflow for thermal characterization using DSC and TGA.
Protocol 1: Differential Scanning Calorimetry (DSC)
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Principle & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining phase transition temperatures and enthalpies because it directly quantifies the energy absorbed or released during events like melting, crystallization, or glass transitions.
-
Methodology:
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Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-5 mg of high-purity (S)-N-(1-Hydroxypropan-2-yl)oleamide into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan as the reference.
-
Thermal Program: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Execute a heat-cool-heat cycle to erase the sample's thermal history. A typical program would be:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to a temperature well above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.[6]
-
Cool back to the starting temperature at the same rate.
-
Re-heat under the same conditions as the first heating ramp. The second heating scan is typically used for analysis.[6]
-
-
Data Analysis: Analyze the resulting thermogram. The onset temperature of the endothermic peak corresponds to the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).
-
Protocol 2: Thermogravimetric Analysis (TGA)
-
Principle & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is chosen to determine the thermal stability and decomposition profile of the compound, which is vital for defining safe handling, storage, and processing temperatures.
-
Methodology:
-
Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).
-
Thermal Program: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen).
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature where all material is expected to have decomposed (e.g., 600 °C).
-
Data Analysis: The resulting curve of mass vs. temperature will show a sharp drop where decomposition occurs. The onset temperature of this mass loss is reported as the decomposition temperature (Td).
-
Computational Prediction of Thermodynamic Properties
When experimental data is unavailable, computational chemistry provides a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used ab initio method for this purpose.[9]
Workflow for Computational Prediction
Caption: Conceptual workflow for predicting thermodynamic properties via DFT.
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Principle & Causality: DFT calculations solve the electronic structure of a molecule to determine its energy and other properties. By performing a frequency calculation on an optimized molecular geometry, one can derive thermochemical data (enthalpy, entropy, Gibbs free energy) based on statistical mechanics. This approach is essential for estimating the stability and reactivity of new or uncharacterized molecules.
-
Conceptual Methodology:
-
Structure Generation: A 3D model of (S)-N-(1-Hydroxypropan-2-yl)oleamide is built using molecular modeling software.
-
Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) is performed to find the molecule's lowest-energy conformation (its most stable 3D shape).
-
Frequency Calculation: A subsequent frequency calculation is run on the optimized geometry. This step serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It calculates the vibrational, rotational, and translational contributions to the molecule's energy.
-
-
Thermochemical Analysis: The output of the frequency calculation provides the standard thermodynamic properties like enthalpy, Gibbs free energy, and entropy at a given temperature (typically 298.15 K).
-
Implications for Research and Drug Development
The thermodynamic and molecular weight data are not merely academic; they have profound practical implications:
-
Formulation Development: The melting point and enthalpy of fusion directly influence the choice of formulation strategies, such as hot-melt extrusion or spray drying. A compound's thermal stability, determined by TGA, dictates the maximum processing temperatures that can be used without causing degradation.
-
Solubility and Bioavailability: Thermodynamic properties are linked to the energy of the crystal lattice. A higher melting point and enthalpy of fusion often correlate with lower aqueous solubility, which can impact the bioavailability of a potential drug candidate.
-
Purity Analysis: DSC is a sensitive technique for detecting impurities, which often cause a depression and broadening of the melting peak.
-
Chemical Synthesis: The molecular weight is fundamental for all stoichiometric calculations in the synthesis and characterization of the compound and its derivatives.[10]
Conclusion
(S)-N-(1-Hydroxypropan-2-yl)oleamide presents as a molecule of interest with a defined molecular weight of 339.56 g/mol . While direct experimental thermodynamic data remains to be extensively published, this guide has established a robust framework for its characterization. By leveraging data from analogous fatty amides and employing standard analytical techniques like DSC and TGA, researchers can readily determine the critical parameters of melting point, enthalpy of fusion, and thermal stability. Furthermore, computational methods such as DFT offer a reliable pathway for predicting fundamental properties like the enthalpy of formation. The systematic application of these methodologies will empower scientists to fully characterize this compound, enabling its effective use in drug discovery and materials science applications.
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